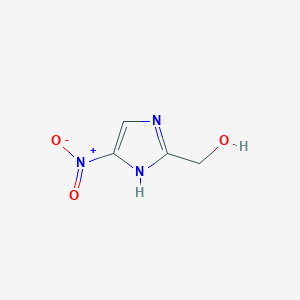

4-Nitro-1H-imidazole-2-methanol

Description

Contextualization within the Field of Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These "heteroatoms," commonly nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. Heterocyclic compounds are ubiquitous in nature, forming the core structures of many biologically essential molecules such as nucleic acids and amino acids. semanticscholar.org In the vast field of heterocyclic chemistry, imidazole-containing compounds hold a special place due to their diverse reactivity and biological significance. semanticscholar.orgbiomedpharmajournal.org 4-Nitro-1H-imidazole-2-methanol, with its five-membered ring containing two nitrogen atoms, is a prime example of a heterocyclic compound.

Overview of the Imidazole (B134444) Scaffold's Significance in Chemical Science

The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. ijsrtjournal.com First synthesized in 1858 by German chemist Heinrich Debus, the imidazole scaffold has become a cornerstone of chemical science. ijsrtjournal.com Its aromaticity, coupled with the presence of both an acidic and a basic nitrogen atom, allows for a wide range of chemical interactions, including hydrogen bonding, coordination with metal ions, and participation in various reactions. semanticscholar.org This versatility makes it a highly sought-after structural motif in medicinal chemistry, materials science, and catalysis. ijsrtjournal.comnih.gov

The significance of the imidazole scaffold is underscored by its presence in numerous natural products, including the amino acid histidine, the neurotransmitter histamine, and biotin (B1667282) (a B vitamin). biomedpharmajournal.org Furthermore, many successful pharmaceutical agents incorporate the imidazole ring in their structures. biomedpharmajournal.orgtandfonline.com Its ability to interact with a diverse array of biological targets has made it a central component in the development of new therapeutic agents. ijsrtjournal.comtandfonline.com

Historical Development and Evolution of Nitroimidazole Chemistry

The journey of nitroimidazoles in scientific research began in the 1950s. In 1953, Japanese scientist K. Maeda reported the first naturally occurring nitroimidazole, azomycin (B20884) (2-nitroimidazole), which was isolated from the bacterium Nocardia mesenterica and showed antibacterial activity. nih.govresearchgate.net This discovery sparked significant interest in the synthesis and derivatization of nitroimidazoles.

Early research focused on the development of anti-infective agents. Metronidazole (B1676534), a 5-nitroimidazole derivative, was discovered in the mid-1950s and remains an essential medicine for treating anaerobic bacterial and parasitic infections. nih.gov The success of metronidazole spurred further exploration of the nitroimidazole scaffold, leading to the development of other drugs like benznidazole (B1666585) for Chagas disease. nih.gov

Over the decades, the focus of nitroimidazole chemistry has expanded beyond infectious diseases. Researchers have investigated their potential as radiosensitizers in cancer therapy and as diagnostic markers for hypoxic tumors. nih.gov The development of bicyclic nitroimidazoles, such as CGI-17341, marked a significant advancement in the search for new anti-tubercular agents, although its development was halted due to mutagenicity concerns. nih.gov More recently, there has been a resurgence of interest in nitroimidazoles for treating parasitic diseases and tuberculosis, driven by the need for new drugs to combat resistance. unimib.it

Research Landscape and Scholarly Focus on this compound

The research landscape for this compound is multifaceted, with a primary focus on its utility as a synthetic intermediate. Its structure provides multiple points for chemical modification, making it a valuable starting material for the synthesis of more complex molecules.

Key Research Areas:

Synthesis of Novel Compounds: Researchers utilize this compound as a precursor for creating new nitroimidazole derivatives. For instance, it can be used to synthesize 1-substituted-4-nitroimidazole compounds, which are valuable intermediates for various pharmaceuticals and agricultural chemicals. googleapis.com The synthesis of 2-bromo-4-nitroimidazole, a key building block for other nitroimidazole drugs, has been developed from 4-nitroimidazole (B12731). www.gov.uk

Chemical Reactions and Transformations: Studies have explored the regioselective alkylation of the 4-nitro-1H-imidazole core, demonstrating that different reaction conditions can direct the addition of alkyl groups to specific nitrogen atoms. derpharmachemica.comresearchgate.net The nitro group itself can also be a site for chemical modification, with research showing its potential for substitution reactions with carbon nucleophiles. rsc.org

Interactive Data Table: Physicochemical Properties of 4-Nitroimidazole

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₂ | sigmaaldrich.com |

| Molecular Weight | 113.07 g/mol | sigmaaldrich.com |

| Melting Point | 303 °C (decomposes) | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Water Solubility | Soluble | fishersci.com |

Interactive Data Table: Spectroscopic Data of a Related Compound (2-Nitro-1-vinyl-1H-imidazole)

| Spectral Data | Peaks | Reference |

| ¹H-NMR (500 MHz, CDCl₃) | δ 7.63 (dd, J = 15.4, 8.5 Hz, 1H); 7.36 (s, 1H); 7.20 (s, 1H); 5.50 (dd, J = 15.4, 0.9 Hz, 1H); 5.31 (dd, J = 8.5, 0.9 Hz, 1H) | mdpi.com |

| ¹³C-NMR (125 MHz, CDCl₃) | δ 130.45; 129.23; 122.41; 109.71 | mdpi.com |

| IR (ATR) | 3155, 3128, 1635, 1527, 1348, 1265, 962, 835, 800 cm⁻¹ | mdpi.com |

Current research continues to explore the rich chemistry of this compound and its derivatives, aiming to unlock their full potential in various scientific and technological fields. The development of efficient and scalable synthetic methods remains a key area of focus, as does the investigation of the structure-activity relationships of its derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O3 |

|---|---|

Molecular Weight |

143.1 g/mol |

IUPAC Name |

(5-nitro-1H-imidazol-2-yl)methanol |

InChI |

InChI=1S/C4H5N3O3/c8-2-3-5-1-4(6-3)7(9)10/h1,8H,2H2,(H,5,6) |

InChI Key |

PHHAIRBPLMMDPO-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=N1)CO)[N+](=O)[O-] |

Canonical SMILES |

C1=C(NC(=N1)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Nitro 1h Imidazole 2 Methanol

Retrosynthetic Analysis of 4-Nitro-1H-imidazole-2-methanol

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to different synthetic strategies. The primary disconnections involve the carbon-nitrogen and carbon-carbon bonds of the imidazole (B134444) ring, as well as the functional group interconversions for the nitro and methanol (B129727) moieties.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Approach A (Functional Group Interconversion): This approach disconnects the C-NO2 and C-CH2OH bonds, suggesting a late-stage nitration and hydroxymethylation of a pre-formed imidazole ring. This strategy relies on the regioselective introduction of these functional groups.

Approach B (Imidazole Ring Synthesis): This disconnection breaks down the imidazole ring itself, suggesting its construction from acyclic precursors already containing the necessary functionalities or their precursors. For instance, a glyoxal (B1671930) derivative, an aminating agent, and a source for the C2 carbon with the methanol group could be employed.

Approach C (Stepwise Functionalization): This strategy involves the initial formation of a 4-nitroimidazole (B12731) core, followed by the introduction of the methanol group at the C2 position. This is a common and often practical approach in heterocyclic chemistry.

Direct and Convergent Synthetic Approaches to this compound

Direct and convergent synthetic strategies aim to construct the target molecule in a few steps with high efficiency.

A potential convergent approach could involve the reaction of a 1,2-dicarbonyl compound with an aldehyde, an ammonia (B1221849) source, and a suitable reagent to install the C2-methanol group. For example, a reaction between glyoxal, ammonia, and a protected form of hydroxymethanal could, in principle, form the desired imidazole ring. However, controlling the regioselectivity of the subsequent nitration would be a significant challenge.

A more direct, albeit challenging, approach would be the direct C-H hydroxymethylation of 4-nitro-1H-imidazole. This would require a highly selective reagent that can differentiate between the C2 and C5 positions of the activated nitroimidazole ring.

Construction of the Imidazole Ring with Subsequent Introduction of Nitro and Methanol Functionalities

A common and versatile strategy involves the initial construction of the imidazole ring, followed by the sequential introduction of the required functional groups.

The Debus synthesis, first reported in 1858, offers a classic method for imidazole ring formation from a dicarbonyl compound (glyoxal), an aldehyde, and ammonia. acs.org Variations of this method can be used to prepare substituted imidazoles. nih.gov

Scheme 2: General Debus Synthesis of Imidazoles

Once the imidazole ring is formed, the introduction of the nitro group is typically achieved through electrophilic nitration. A mixture of nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO2+), which then attacks the electron-rich imidazole ring. researchgate.net The position of nitration is highly dependent on the reaction conditions and the substituents already present on the ring. For an unsubstituted imidazole, nitration typically yields 4(5)-nitroimidazole. researchgate.net

The final step would be the introduction of the methanol group at the C2 position. This can be a challenging transformation. One possible route is the lithiation of the C2 position followed by reaction with formaldehyde (B43269). However, the presence of the acidic N-H proton and the electron-withdrawing nitro group can complicate this approach. An alternative is the conversion of a 2-halo-4-nitroimidazole intermediate, such as 2-bromo-4-nitro-1H-imidazole, to the corresponding organometallic reagent, which can then react with an electrophile like formaldehyde. The synthesis of 2-bromo-4-nitro-1H-imidazole has been reported on a kilogram scale, making it a viable intermediate. nih.gov

Regioselective Synthesis of this compound and Related Isomers

Achieving the desired regiochemistry is paramount in the synthesis of this compound. The tautomeric nature of the imidazole ring means that 4-nitroimidazole and 5-nitroimidazole can exist in equilibrium. researchgate.net The position of N-alkylation or other substitutions can be influenced by steric and electronic factors.

Studies on the N-alkylation of 4-nitroimidazole have shown that the reaction is sensitive to the position of the nitro group and the reaction conditions. youtube.com For instance, alkylation of 4-nitroimidazole generally favors the N1 position. youtube.com

The synthesis of the isomeric (1-methyl-5-nitro-1H-imidazol-2-yl)methanol has been reported, highlighting the possibility of synthesizing specific regioisomers. beilstein-journals.org This synthesis started from the commercially available (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, which was then further functionalized. beilstein-journals.org This suggests that if 2-hydroxymethyl-4-nitroimidazole could be synthesized, subsequent N-substitution could be a viable route to derivatives.

A key challenge is the regioselective introduction of the nitro group at the C4 position. The direct nitration of imidazole often leads to a mixture of 4- and 5-nitroimidazoles. researchgate.net Separation of these isomers can be difficult. Therefore, synthetic strategies that build the 4-nitroimidazole core with high regioselectivity are highly desirable.

Catalytic and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of catalytic and environmentally benign methods. These approaches can offer higher efficiency, selectivity, and sustainability compared to traditional stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a powerful tool for the functionalization of heterocyclic compounds. While direct C-H activation and functionalization of the C2 position of a 4-nitroimidazole ring with a hydroxymethyl group is not widely reported, related cross-coupling reactions offer potential pathways.

For instance, a 2-halo-4-nitroimidazole could undergo a Sonogashira coupling with a protected propargyl alcohol, followed by deprotection and reduction to yield the desired methanol functionality. Alternatively, a Negishi or Stille coupling could be employed to introduce a vinyl group at the C2 position, which could then be converted to the methanol group via ozonolysis and reduction.

A comprehensive review of functionalized nitroimidazole synthesis mentions the use of a Cu2O/Pd-Fe3O4 nanocatalyst system for the C-H arylation of 4-nitroimidazoles, indicating the potential for catalytic C-H functionalization in this system. nih.gov

Organocatalysis in Nitroimidazole Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in organic synthesis, often providing high levels of stereoselectivity and avoiding the use of toxic heavy metals.

The synthesis of substituted imidazoles can be achieved through organocatalytic methods. For example, a one-pot synthesis of substituted imidazoles has been described using a thiazolium-catalyzed addition of an aldehyde to an acyl imine to generate an α-ketoamide in situ, which then cyclizes to form the imidazole. acs.org This approach could potentially be adapted to synthesize the this compound core by using appropriately substituted starting materials.

Furthermore, the principles of green chemistry, such as the use of safer solvents, microwave-assisted synthesis, and solvent-free reactions, are being increasingly applied to the synthesis of heterocyclic compounds. tandfonline.comnih.gov These methods can lead to shorter reaction times, higher yields, and a reduced environmental footprint in the synthesis of this compound and its derivatives.

Microwave-Assisted and Solvent-Free Methodologies

The development of synthetic methodologies for this compound has increasingly focused on environmentally benign and efficient processes. Microwave-assisted and solvent-free techniques have emerged as promising green chemistry approaches, offering significant advantages over conventional synthetic routes. These methods often lead to shorter reaction times, increased product yields, and simplified purification procedures.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This can accelerate reaction rates and improve yields compared to conventional heating methods. ajol.infoderpharmachemica.com For the synthesis of imidazole derivatives, microwave irradiation has been shown to be a highly effective technique. ajol.infoderpharmachemica.comnih.gov For instance, the synthesis of various polysubstituted imidazoles has been successfully achieved with high yields (up to 97%) in short reaction times (4-9 minutes) under microwave irradiation. nih.gov In the context of nitroimidazoles, microwave-assisted methods have been employed for the synthesis of various derivatives, demonstrating the applicability of this technology to this class of compounds. ajol.infonih.gov

Solvent-free, or solid-state, reactions represent another significant advancement in green synthetic chemistry. By eliminating the solvent, these methods reduce chemical waste, decrease costs, and can simplify the isolation of the final product. google.comgoogle.com The condensation of various starting materials to form imidazole rings has been effectively carried out under solvent-free conditions, often with the aid of a solid support or catalyst. google.com For example, the synthesis of 2,4,5-triaryl-1H-imidazoles has been reported in high yields by heating a mixture of the reactants under solvent-free conditions. asianpubs.org

A proposed microwave-assisted and solvent-free approach for the synthesis of this compound involves the direct hydroxymethylation of 4-nitroimidazole with a suitable formaldehyde source, such as paraformaldehyde. biotium.com Paraformaldehyde is a solid polymer of formaldehyde that can be conveniently used in solvent-free reactions. biotium.com The reaction would likely be catalyzed by a mild base to facilitate the addition of the hydroxymethyl group to the imidazole ring.

The anticipated advantages of such a methodology are a significant reduction in reaction time and an increase in yield compared to traditional solution-phase methods. The absence of a solvent would also simplify the work-up procedure, potentially allowing for the direct isolation of the product.

Below are projected research findings for the proposed microwave-assisted and solvent-free synthesis of this compound, based on analogous reactions reported in the literature for other imidazole derivatives. ajol.infonih.gov

Table 1: Proposed Microwave-Assisted Synthesis of this compound

| Entry | Power (W) | Temperature (°C) | Time (min) | Proposed Yield (%) |

| 1 | 100 | 80 | 15 | 65 |

| 2 | 200 | 100 | 10 | 78 |

| 3 | 300 | 120 | 5 | 85 |

| 4 | 400 | 140 | 5 | 82 |

Table 2: Proposed Solvent-Free Synthesis of this compound

| Entry | Catalyst | Temperature (°C) | Time (h) | Proposed Yield (%) |

| 1 | None | 100 | 4 | 55 |

| 2 | K₂CO₃ | 100 | 2 | 75 |

| 3 | Na₂CO₃ | 100 | 2.5 | 70 |

| 4 | Basic Alumina | 120 | 1.5 | 80 |

These proposed methodologies underscore the potential of green chemistry principles to enhance the synthesis of this compound, making the process more efficient and environmentally responsible. Further experimental validation is required to optimize these conditions and fully assess their viability.

Chemical Transformations and Derivative Synthesis of 4 Nitro 1h Imidazole 2 Methanol

Reactivity and Functional Group Interconversions of the Nitro Moiety

The nitro group is a defining feature of the 4-nitroimidazole (B12731) core, profoundly influencing its chemical and biological properties. Its strong electron-withdrawing nature activates the imidazole (B134444) ring, and it is a key participant in various chemical transformations, most notably reduction reactions.

The reduction of the nitro group is a critical transformation, often linked to the biological mechanism of action of nitroimidazole compounds. mdpi.com This process can proceed through a one-electron reduction to form a nitro radical anion (R-NO₂⁻), which is considered a key reactive intermediate. nih.govuchile.cl Further reduction can lead to the corresponding amino derivative (4-Amino-1H-imidazole-2-methanol), a transformation that can also be viewed as a method of inactivating the compound's biological effects. mdpi.com

Studies on various nitroimidazoles have shown that the rate of enzymatic or electrochemical reduction is correlated with the compound's one-electron reduction potential (E₇¹). nih.govuchile.cl For instance, hydrogenase 1 from Clostridium pasteurianum can rapidly reduce nitroimidazoles, with the reduction rate dependent on this potential. nih.gov

Transformations of the Hydroxymethyl Group (–CH₂OH)

The hydroxymethyl group at the C2 position of the imidazole ring offers a versatile handle for a variety of functional group interconversions, including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid. While direct studies on 4-Nitro-1H-imidazole-2-methanol are not extensively detailed in this specific context, the metabolic pathways of structurally related nitroimidazoles, such as metronidazole (B1676534), provide a strong precedent. The principal oxidative metabolite of metronidazole is 2-methyl-5-nitroimidazole-1-acetic acid, indicating the oxidation of a side-chain alcohol to a carboxylic acid. niscpr.res.in This suggests that (4-Nitro-1H-imidazol-2-yl)methanol can be oxidized to 4-nitro-1H-imidazole-2-carboxylic acid under appropriate conditions.

Esterification and Etherification Reactions

The hydroxyl moiety readily undergoes esterification and etherification. These reactions are used to modify the compound's physicochemical properties, such as lipophilicity and solubility. For example, derivatives of related nitroimidazole methanols have been synthesized through esterification to produce compounds like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-fluoroacetate. nih.gov The Mitsunobu reaction, a versatile method for ester and ether formation, has been employed in the synthesis of derivatives like Evofosfamide from a 1-methyl-2-nitroimidazole-5-yl methanol (B129727) precursor. nih.gov Etherification is demonstrated by the reaction of 2-nitroimidazole (B3424786) with silyl (B83357) halides, such as (2-bromoethoxy)(tert-butyl)dimethylsilane, to form the corresponding silyl ether. nih.gov

Halogenation and Subsequent Nucleophilic Displacement Reactions

The hydroxymethyl group can be converted into a more reactive halomethyl group (–CH₂X), which serves as an excellent electrophile for subsequent nucleophilic substitution reactions. A common method for this transformation is treatment with thionyl chloride (SOCl₂) to produce the 2-chloromethyl derivative. researchgate.net This halogenated intermediate is highly susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse functionalities at the C2-position. This two-step sequence is a powerful strategy for building molecular complexity. For instance, related 2-chloromethyl-5-nitroimidazole intermediates are used to react with various nucleophiles to synthesize novel derivatives. researchgate.netnih.gov

Derivatization at the Imidazole Nitrogen Atom (N-alkylation, N-acylation)

The acidic proton on the imidazole nitrogen (N-1) can be readily substituted through N-alkylation and N-acylation reactions, providing a straightforward route to a vast library of derivatives.

N-alkylation is typically achieved by treating the nitroimidazole with an alkyl halide in the presence of a base. nih.govresearchgate.net The choice of reaction conditions, including the base, solvent, and temperature, is crucial for optimizing yield and regioselectivity. derpharmachemica.comresearchgate.net For 4-nitroimidazoles, alkylation generally occurs selectively at the N-1 position. derpharmachemica.com N-acylation proceeds in a similar manner, employing acylating agents like benzoyl chlorides in the presence of a base such as triethylamine (B128534) to yield the corresponding N-acyl derivatives. brieflands.com

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Halides | PTC | - | Room Temp | Good | researchgate.net |

| Various Alkyl Halides | K₂CO₃ | Acetonitrile (B52724) | 60°C | 66-85% | derpharmachemica.com |

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60°C | High | derpharmachemica.comresearchgate.net |

| Bromoacetophenone | K₂CO₃ | Acetonitrile | 60°C | High | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Imidazole Ring

The imidazole ring itself is a substrate for substitution reactions, with its reactivity pattern heavily dictated by the powerful electron-withdrawing nitro group.

Electrophilic Aromatic Substitution: The nitro group is strongly deactivating, making the imidazole ring less susceptible to attack by electrophiles compared to unsubstituted imidazole. masterorganicchemistry.comunacademy.com However, electrophilic substitution is still possible under specific conditions. A notable example is the electrophilic iodination of 4-nitroimidazoles using a mixture of potassium iodide (KI), nitric acid (HNO₃), and acetic acid (AcOH). This reaction proceeds in high yield to furnish 4-nitro-5-iodoimidazoles, demonstrating that the C5 position remains available for electrophilic attack. lookchem.com

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-withdrawing nitro group strongly activates the imidazole ring towards nucleophilic aromatic substitution. libretexts.org This allows for the displacement of leaving groups, such as halogens, from the ring. Halogen atoms at the C2, C4, or C5 positions can be readily substituted by a variety of hard and soft nucleophiles. researchgate.netlookchem.comrsc.org For example, studies on 1-benzyl-5-bromo-4-nitroimidazole show that the bromine atom at C5 is displaced by nucleophiles. rsc.org

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Core

The primary site for the synthesis of conjugates and hybrid molecules from this compound is the hydroxyl group of the 2-methanol substituent. This alcohol functionality allows for a variety of chemical transformations, including esterification and etherification, to link the 4-nitroimidazole core to other molecules of interest, such as other heterocyclic systems, peptides, or targeting moieties.

Esterification Reactions

A common strategy to form conjugates is through the esterification of the hydroxyl group of this compound. This can be achieved through several established synthetic methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a fundamental approach. masterorganicchemistry.com

A general reaction scheme for the synthesis of ester conjugates is as follows:

Reaction: this compound is reacted with a carboxylic acid (R-COOH) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

Product: This reaction yields the corresponding (4-nitro-1H-imidazol-2-yl)methyl ester.

The choice of the carboxylic acid is critical as it determines the nature of the conjugated moiety. For instance, coupling with bioactive carboxylic acids can lead to the formation of hybrid molecules with dual pharmacological profiles.

Etherification Reactions

Another significant pathway for derivatization is the formation of ether linkages. The Williamson ether synthesis is a widely used method for this purpose. youtube.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

The general steps for Williamson ether synthesis in this context are:

Deprotonation: this compound is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Nucleophilic Substitution: The resulting alkoxide is then reacted with an alkyl halide (R-X) to form the desired ether conjugate.

This method is particularly useful for attaching a wide variety of molecular fragments to the 4-nitroimidazole core, provided they possess a suitable leaving group.

Synthesis of Hybrid Molecules with Other Heterocycles

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. The this compound core can be conjugated with other heterocyclic systems known for their biological activities.

For example, research on related nitroimidazole structures has demonstrated the synthesis of hybrid molecules with pyrazole. In one study, 4(5)-nitro-1H-imidazole was N-alkylated with 4-chlorobutyl 1-aryl-1H-pyrazole-4-carboxylates to yield nitroimidazole-pyrazole hybrids. researchgate.net While this particular study involves N-alkylation rather than modification of a 2-methanol group, it highlights the feasibility of creating such hybrid structures.

A plausible synthetic route for creating a hybrid molecule from this compound could involve its esterification with a carboxylic acid-functionalized heterocycle.

| Reactant 1 | Reactant 2 (Example) | Product (Hybrid Molecule) |

| This compound | Pyrazole-4-carboxylic acid | (4-Nitro-1H-imidazol-2-yl)methyl pyrazole-4-carboxylate |

| This compound | Nicotinic acid (a pyridine (B92270) derivative) | (4-Nitro-1H-imidazol-2-yl)methyl nicotinate |

| This compound | Indole-3-acetic acid | (4-Nitro-1H-imidazol-2-yl)methyl 2-(indol-3-yl)acetate |

Table 1: Examples of Potential Hybrid Molecules via Esterification

Synthesis of Prodrugs

The hydroxyl group of this compound can also be utilized to create prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to improve the pharmacokinetic properties of the parent molecule. For instance, esterification with a biocompatible and readily cleavable group can enhance solubility or alter the release profile of the active 4-nitroimidazole derivative. Research on other nitroimidazole-alcohols has explored the synthesis of prodrugs to enhance their therapeutic potential. nih.gov

The synthesis of such prodrugs would follow standard esterification or etherification protocols, with the choice of the promoiety being guided by the desired pharmacokinetic properties.

Mechanistic Investigations of Reactions Involving 4 Nitro 1h Imidazole 2 Methanol

Elucidation of Reaction Pathways for Key Synthetic Transformations

The synthesis of 4-Nitro-1H-imidazole-2-methanol and its derivatives often involves multi-step reaction sequences. Understanding the mechanistic pathways of these transformations is essential for optimizing reaction conditions and achieving desired regioselectivity.

One key aspect is the alkylation of the imidazole (B134444) ring. Studies on the alkylation of 4-nitroimidazole (B12731) have shown that the reaction is sensitive to the position of the nitro group and the operating conditions. derpharmachemica.com For instance, the N-alkylation of 4-nitroimidazole is favored at the N-1 position. derpharmachemica.com Heating the reaction to 60°C in acetonitrile (B52724) with potassium carbonate as a base has been found to significantly improve the yields of N-alkylated products. derpharmachemica.comresearchgate.net

The synthesis of related nitroimidazole derivatives, such as Misonidazole, involves the nucleophilic opening of an oxirane ring by 2-nitroimidazole (B3424786). nih.gov This reaction highlights the nucleophilic character of the imidazole nitrogen. The synthesis of other complex nitroimidazole-containing structures may involve cascade reactions, such as the one-pot sequential Knoevenagel-aza-annulation strategy used to create peripherally fused N-aryl-2-pyridonoporphyrins. acs.org

Studies on Nucleophilic Aromatic Substitution at Nitro-Substituted Imidazoles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying nitro-substituted imidazoles. The strong electron-withdrawing nature of the nitro group activates the imidazole ring towards attack by nucleophiles. libretexts.org

Several conditions must be met for an SNAr reaction to occur: a leaving group (typically a halide) must be present on the ring, and the ring's electron density must be reduced by electron-withdrawing groups like the nitro group. libretexts.org The nitro group's ability to stabilize the intermediate anionic species, known as a Meisenheimer complex, is crucial. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.org

Research has demonstrated the replacement of the nitro group in nitroimidazoles by carbon nucleophiles in an aqueous medium, presenting a green chemistry approach. rsc.org The nucleofugicity, or leaving group ability, of the nitro group is notably high, often surpassing that of halogens, particularly when the aromatic nucleus contains multiple nitro groups. rsc.org

Studies on dihalogenated nitroimidazoles have revealed selectivity based on the nature of the nucleophile. lookchem.com For example, in 2,4-dihalogeno-1-methyl-5-nitroimidazole, "hard" nucleophiles like cyanide or methoxide (B1231860) ions tend to react at the 2-position, while "soft" nucleophiles such as amines or thiols react at the 4-position. lookchem.com

Mechanisms of Imidazole Ring Formation and Functionalization Reactions

The formation of the imidazole ring itself can be achieved through various synthetic methods. The Debus synthesis, first reported in 1858, involves the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.gov While it has relatively low yields, it is still used for creating C-substituted imidazoles. nih.gov A more general method, the Debus-Radziszewski imidazole synthesis, utilizes a substituted glyoxal, an aldehyde, an amine, and ammonia or an ammonium (B1175870) salt to produce good yields of substituted imidazoles. wikipedia.org

Other methods for forming the imidazole ring include treating a 1,2-diaminoalkane with an alcohol, aldehyde, or carboxylic acid at high temperatures with a dehydrogenating catalyst. wikipedia.org Functionalization of the pre-formed imidazole ring is a common strategy. For instance, the synthesis of 1H-imidazole-1-methanol is achieved by reacting imidazole with paraformaldehyde. nih.gov

Mechanistic Aspects of Reductive Processes of the Nitro Group in Aromatic Systems

The reduction of the nitro group is a critical step in the biological activity of many nitroimidazoles. nih.govnih.gov These compounds often act as prodrugs, where the nitro group must be reduced to generate reactive species that can interact with cellular targets like DNA. nih.govnih.gov

The mechanism of reduction typically involves the transfer of electrons to the nitro group, often mediated by enzymes such as nitroreductases. nih.govacs.org This process is more efficient under anaerobic (low oxygen) conditions. nih.govwikipedia.org The initial reduction forms a nitroso radical, which can disrupt the DNA of microbial cells. wikipedia.org

The reduction can proceed through several intermediates. The Haber scheme, proposed in the late 19th and early 20th centuries, outlines the possible substances formed during the electrochemical reduction of nitrobenzene (B124822). orientjchem.org Other proposed mechanisms, such as those by Debus and Jungers, suggest the formation of azobenzene (B91143) through the interaction of nitrobenzene and an amine. orientjchem.org Quantum-chemical calculations have shown that the addition of a hydride ion to a nitrobenzene molecule reduces the charges on the oxygen atoms and increases the charge on the nitrogen atom. orientjchem.org

The specific pathway of reduction can be influenced by the catalyst used. For instance, different mechanisms have been proposed for the hydrogenation of nitro compounds on various catalysts, including palladium on carbon (Pd/C). orientjchem.org

Investigation of Rearrangement Reactions and Isomerization Pathways

Rearrangement and isomerization reactions are also important in the chemistry of nitroimidazoles. For example, 1,4-dinitro-1H-imidazole can undergo thermal rearrangement to form 2,4(5)-dinitro-1H-imidazole. arkat-usa.org This is a significant pathway as direct nitration of imidazole and its derivatives at the 2-position is difficult under acidic conditions. arkat-usa.org

Isomerization can also be influenced by reaction conditions. For example, the synthesis of Megazol can involve a condensation reaction followed by cyclization and isomerization to yield the final product. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Nitro 1h Imidazole 2 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule such as 4-Nitro-1H-imidazole-2-methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the imidazole (B134444) ring proton, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.

The imidazole ring possesses a single proton at the C5 position. Due to the strong electron-withdrawing effect of the adjacent nitro group at C4, this proton is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum. For comparison, in 4-nitroimidazole (B12731), the proton at C5 (H-5) appears at approximately 7.85 ppm, while the proton at C2 (H-2) is observed around 8.30 ppm when measured in DMSO-d₆. chemicalbook.com The substitution at the C2 position with a methanol group will influence the chemical shift of the H-5 proton.

The methylene protons (-CH₂OH) attached to the C2 position of the imidazole ring would typically appear as a singlet. The hydroxyl proton (-OH) signal can vary in chemical shift and may appear as a broad singlet, with its position being dependent on concentration, temperature, and solvent.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-5 (imidazole ring) | ~7.8-8.2 | Singlet (s) | Downfield shift due to the electron-withdrawing nitro group. |

| -CH₂- (methanol group) | ~4.5-5.0 | Singlet (s) | Adjacent to the imidazole ring and hydroxyl group. |

| -OH (hydroxyl group) | Variable (e.g., ~2-5) | Broad Singlet (br s) | Chemical shift and peak shape are solvent and concentration dependent. |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the three carbons of the imidazole ring and the carbon of the methanol group.

The C4 carbon, being directly attached to the nitro group, is expected to be the most downfield of the ring carbons. The C2 carbon, substituted with the methanol group, will also have a characteristic chemical shift. The C5 carbon will be influenced by the adjacent C4-NO₂ group. In related 4-nitroimidazole derivatives, the C4 carbon resonates at approximately 147 ppm, C5 at around 138 ppm, and C2 near 122 ppm. derpharmachemica.com The hydroxymethyl carbon (-CH₂OH) is anticipated to appear in the aliphatic region of the spectrum.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 (imidazole ring) | ~145-150 | Substituted with the methanol group. |

| C4 (imidazole ring) | ~146-148 | Attached to the electron-withdrawing nitro group. |

| C5 (imidazole ring) | ~120-125 | Adjacent to the C4-NO₂ group. |

| -CH₂OH (methanol carbon) | ~55-65 | Typical range for a hydroxymethyl group attached to a heterocycle. |

2D NMR techniques are crucial for the definitive structural assignment of complex molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, a key correlation would be expected between the methylene protons (-CH₂-) and the hydroxyl proton (-OH), confirming their proximity in the structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.ptpsu.edu For the target molecule, HSQC would show a cross-peak connecting the H-5 proton to the C5 carbon, and another cross-peak linking the methylene protons to the methanol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). ipb.ptnih.gov This is particularly useful for connecting different parts of a molecule. For this compound, expected HMBC correlations would include the methylene protons showing a correlation to the C2 carbon of the imidazole ring, and the H-5 proton showing correlations to C4 and C2. These correlations are vital for confirming the placement of the substituents on the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. ipb.pt This can provide valuable information about the 3D structure and conformation of the molecule.

| Experiment | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | -CH₂- ↔ -OH | Confirms the -CH₂OH fragment. |

| HSQC | H-5 ↔ C5 | Assigns the C5 carbon and its attached proton. |

| -CH₂- ↔ -CH₂OH (carbon) | Assigns the methanol carbon and its attached protons. | |

| HMBC | -CH₂- → C2 | Confirms the attachment of the methanol group to C2. |

| H-5 → C4, C2 | Confirms the position of H-5 relative to C4 and C2. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules like nitroimidazoles. usda.govnih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound (molecular formula C₄H₅N₃O₃, molecular weight 157.11 g/mol ), the ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule at an m/z of 158.1. Depending on the conditions, tandem mass spectrometry (MS/MS) can be performed on this parent ion to induce fragmentation and gain further structural insights. Common fragmentation pathways for related nitroimidazole alcohols include the loss of water (-18 Da), the loss of the nitro group (-46 Da), or cleavage of the side chain. researchgate.net

| Ion | Expected m/z | Identity |

|---|---|---|

| [M+H]⁺ | 158.1 | Protonated molecule |

| [M+Na]⁺ | 180.1 | Sodium adduct |

| [M-H₂O+H]⁺ | 140.1 | Fragment from loss of water |

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This level of precision allows for the determination of the elemental composition of an ion, which serves as a powerful confirmation of the molecular formula. acs.org For the protonated molecule of this compound, [C₄H₆N₃O₃]⁺, the calculated exact mass can be compared to the experimentally measured value to unequivocally confirm its identity.

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₄H₅N₃O₃ + H]⁺ | 158.0404 |

The combination of these advanced spectroscopic techniques provides a robust and detailed structural elucidation of this compound, leaving no ambiguity as to its chemical identity and connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the imidazole ring, the nitro group (NO₂), the hydroxyl group (-OH) of the methanol substituent, and the N-H bond of the imidazole ring. The expected vibrational frequencies for these groups are based on established spectroscopic data for similar molecules. sielc.comresearchgate.net

For instance, in various N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide derivatives, characteristic IR absorption bands have been identified. sielc.com The N-H stretching vibrations typically appear in the region of 3348-3425 cm⁻¹. sielc.com The strong asymmetric and symmetric stretching vibrations of the nitro group are consistently observed around 1514-1556 cm⁻¹ and 1356-1375 cm⁻¹, respectively. sielc.com The C=O stretching of an amide group, if present as a derivative, would be seen around 1637-1666 cm⁻¹. sielc.com

Furthermore, the IR spectrum of 4-nitroimidazole itself provides valuable comparative data. usda.gov The analysis of related imidazole derivatives, such as 1H-Imidazole-4-carboxylic acid, shows characteristic peaks for C=O stretching, C-N stretching of the imidazole ring, C-O stretching, and C-H bending. researchgate.net

Based on this information, the IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the 2-methanol substituent.

N-H Stretch: A peak around 3100-3150 cm⁻¹ due to the N-H bond in the imidazole ring.

C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region from the C-H bonds of the methanol group and the imidazole ring.

NO₂ Stretch (asymmetric): A strong absorption band around 1520-1560 cm⁻¹.

NO₂ Stretch (symmetric): A strong absorption band around 1340-1380 cm⁻¹.

C=N and C=C Stretch: Absorptions within the 1400-1600 cm⁻¹ range, characteristic of the imidazole ring.

C-O Stretch: A peak in the 1000-1260 cm⁻¹ range from the primary alcohol.

This detailed analysis allows for the confident identification of this compound and its derivatives through IR spectroscopy.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200-3600 | Broad, Strong |

| N-H (Imidazole) | 3100-3150 | Medium |

| C-H (Aliphatic/Aromatic) | 2850-3000 | Medium to Weak |

| NO₂ (Asymmetric Stretch) | 1520-1560 | Strong |

| C=N, C=C (Imidazole Ring) | 1400-1600 | Medium to Strong |

| NO₂ (Symmetric Stretch) | 1340-1380 | Strong |

| C-O (Primary Alcohol) | 1000-1260 | Strong |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound has not been specifically reported, the analysis of closely related nitroimidazole derivatives offers significant insights into its expected solid-state architecture.

For example, a study on 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime revealed an orthorhombic crystal system with the space group Pbca. researchgate.net In the crystal structure of 2-chloro-4-nitro-1H-imidazole, the molecule is nearly planar, and molecules are linked by intermolecular C-H···O and N-H···N hydrogen bonds, forming dimers and two-dimensional networks.

The crystal structure of 1H-imidazole-1-methanol, a non-nitrated analogue, shows a monoclinic system with the space group P2₁/n. acs.org Its structure is characterized by three unique molecules in the asymmetric unit connected by O-H···N hydrogen bonding in a head-to-tail fashion, creating macrocyclic structures. acs.org This highlights the importance of hydrogen bonding in the crystal packing of imidazole derivatives.

From these related structures, it can be inferred that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the hydroxyl group, the imidazole N-H, and the nitro group. The imidazole ring is expected to be largely planar. The presence of both hydrogen bond donors (-OH, N-H) and acceptors (nitro group, imidazole nitrogen) suggests the formation of a complex and stable three-dimensional network.

Table 2: Crystallographic Data for Related Imidazole Derivatives

| Compound | Crystal System | Space Group | Key Features | Reference |

| 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime | Orthorhombic | Pbca | Mononuclear units | researchgate.net |

| 2-Chloro-4-nitro-1H-imidazole | Monoclinic | P2₁/c | Planar molecule, hydrogen-bonded dimers | |

| 1H-Imidazole-1-methanol | Monoclinic | P2₁/n | Head-to-tail hydrogen bonding, macrocycles | acs.org |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity assessment and isolation of this compound and its derivatives. These methods offer high resolution, sensitivity, and reproducibility.

The separation of nitroimidazole compounds is typically achieved using reverse-phase HPLC (RP-HPLC). For instance, a method for the analysis of 2-Bromo-4-nitro-1H-imidazole utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

In the analysis of various imidazole anti-infective drugs, a C8 column was used with a mobile phase of methanol and a potassium phosphate (B84403) buffer (pH 3.2), demonstrating the versatility of RP-HPLC for this class of compounds. nih.gov For the simultaneous determination of five nitroimidazole antimicrobials, a C18 column was employed with a mobile phase of 0.1% triethylamine (B128534) solution (pH 3.0) and methanol. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to the maximum absorbance of the analyte, often around 300-320 nm for nitroimidazoles. nih.govnih.gov

For the isolation and purification of synthesized 4-nitroimidazole derivatives, column chromatography is a widely used technique. researchgate.net A common stationary phase is silica (B1680970) gel, with a mobile phase mixture such as ethyl acetate (B1210297) and hexane. researchgate.net The progress of the purification can be monitored by Thin-Layer Chromatography (TLC).

Table 3: Exemplary HPLC Conditions for Nitroimidazole Analysis

| Parameter | Method 1 (for 2-Bromo-4-nitro-1H-imidazole) | Method 2 (for various imidazoles) | Method 3 (for five nitroimidazoles) |

| Column | Newcrom R1 | Thermo Scientific® BDS Hypersil C8 | Agilent ZORBAX SB-C₁₈ |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Methanol, 0.025 M KH₂PO₄ (pH 3.2) | 0.1% Triethylamine (pH 3.0), Methanol |

| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min |

| Detection | UV | UV (300 nm) | UV (316 nm) |

| Reference | sielc.com | nih.gov | nih.gov |

These chromatographic methods provide the necessary tools for ensuring the high purity of this compound, which is critical for its further study and application, and for isolating it from reaction mixtures and identifying any potential impurities.

Computational Chemistry and Theoretical Modeling of 4 Nitro 1h Imidazole 2 Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic world of molecules. For 4-Nitro-1H-imidazole-2-methanol, these methods could provide a wealth of information.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible methanol (B129727) group at the 2-position suggests that this compound can exist in multiple conformations. A thorough conformational analysis would identify the most stable three-dimensional arrangements of the molecule. Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of these conformers over time, providing insights into the molecule's flexibility and interactions in different environments, such as in solution. While MD simulations have been performed on other novel 4-nitroimidazole (B12731) analogues, specific data on the conformational landscape and dynamics of this compound is not documented.

Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding

The imidazole (B134444) ring, nitro group, and hydroxyl group in this compound are all capable of participating in hydrogen bonding and other intermolecular interactions. Theoretical studies are essential for quantifying the strength and nature of these interactions, which govern the compound's physical properties, such as its crystal packing and solubility. Studies on the hydrogen bonding of 4-nitroimidazole and (1H-imidazol-4-yl)methanol provide a basis for what might be expected, but a dedicated analysis of the specific intermolecular interactions involving this compound is needed. nih.govresearchgate.net

Structure-Reactivity Correlations through Computational Descriptors

Quantum chemical calculations can provide a range of descriptors—such as ionization potential, electron affinity, chemical hardness, and electrophilicity index—that correlate with a molecule's reactivity. These descriptors are valuable in structure-activity relationship (SAR) studies, helping to predict the biological activity or chemical behavior of new compounds. Establishing these descriptors for this compound would require specific computational studies, which have yet to be published.

A comprehensive search for specific computational and theoretical modeling studies on this compound did not yield detailed research findings or specific data tables necessary to generate the requested article. Publicly available scientific literature with in-depth analysis of this particular compound's predicted molecular properties is not readily accessible.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. Generating such an article would require access to specific research that does not appear to be published or widely available.

Applications of 4 Nitro 1h Imidazole 2 Methanol As a Synthetic Intermediate

Versatile Building Block in the Synthesis of Complex Organic Molecules

The inherent reactivity of the 4-nitroimidazole (B12731) core, combined with the functional handle of the 2-methanol group, establishes 4-Nitro-1H-imidazole-2-methanol as a versatile building block in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the imidazole (B134444) ring for certain chemical transformations, while the hydroxyl group of the methanol (B129727) substituent can be readily modified or replaced.

This dual reactivity allows for the strategic incorporation of the 4-nitroimidazole moiety into larger, more complex molecular frameworks. For instance, the hydroxyl group can be oxidized to an aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations. These reactions are fundamental in the assembly of intricate molecular structures, including those found in medicinally relevant compounds.

Precursor for Diversified Heterocyclic Scaffolds and Derivatives

This compound is a valuable precursor for the synthesis of a wide array of diversified heterocyclic scaffolds and their derivatives. The reactivity of both the imidazole ring and the methanol substituent can be harnessed to construct new ring systems or to introduce a variety of functional groups.

One of the primary pathways for generating derivatives is through the N-alkylation of the imidazole ring. Research has demonstrated that 4-nitroimidazole can be regioselectively alkylated at the N1 position under various reaction conditions, including different bases, solvents, and temperatures. researchgate.net This allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functionalized moieties. The choice of alkylating agent and reaction conditions can significantly influence the yield and purity of the resulting N-substituted 4-nitroimidazole derivatives.

The following table summarizes the synthesis of various N-alkylated 4-nitroimidazole derivatives, showcasing the versatility of this reaction.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl bromoacetate | K2CO3 | Acetonitrile (B52724) | 60 | 85 |

| Propargyl bromide | K2CO3 | Acetonitrile | 60 | 75 |

| Benzyl bromide | K2CO3 | Acetonitrile | 60 | 80 |

| 4-Nitrobenzyl bromide | K2CO3 | Acetonitrile | 60 | 78 |

Beyond simple N-alkylation, the functional groups on this compound can be transformed to facilitate the construction of new heterocyclic rings. For example, the methanol group can be converted into a leaving group, which can then be displaced by a nucleophile to form a new ring fused to the imidazole core. Additionally, the nitro group can be reduced to an amino group, which introduces a new point of reactivity for further cyclization reactions, leading to the formation of bicyclic or more complex polycyclic heterocyclic systems.

Role in the Elaboration of Advanced Chemical Materials and Probes

The 4-nitroimidazole scaffold is a key component in the design of advanced chemical materials and probes, particularly those used for sensing and imaging specific biological environments. The electron-deficient nature of the nitroaromatic ring makes it susceptible to bioreduction in hypoxic (low oxygen) environments, a characteristic feature of many solid tumors. This property is exploited in the development of hypoxia-selective diagnostic agents and therapeutics. nih.govkoreascience.kr

This compound can serve as a crucial intermediate in the synthesis of these advanced probes. The methanol group provides a convenient attachment point for conjugating the 4-nitroimidazole core to a reporter molecule, such as a fluorophore or a radionuclide for positron emission tomography (PET) imaging. koreascience.kr The synthesis of such probes often involves the conversion of the hydroxyl group to a more reactive functional group, such as a halide or a tosylate, to facilitate coupling with the desired reporter moiety.

The resulting molecular probes can be administered and will distribute throughout the body. In well-oxygenated tissues, the nitroimidazole moiety is readily reoxidized and cleared. However, in hypoxic tissues, the probe is reduced and becomes trapped, leading to an accumulation of the reporter signal in the target area. This allows for the non-invasive visualization and quantification of hypoxic regions within the body.

The development of these advanced chemical probes is a significant area of research in medicinal chemistry, with the potential to improve the diagnosis and treatment of cancer and other diseases associated with hypoxia.

Strategic Intermediate in the Synthesis of Mechanistic Probes

The unique chemical properties of the 4-nitroimidazole moiety make it an ideal component for the design of mechanistic probes to study biological processes, with a primary focus on cellular hypoxia. nih.gov this compound is a strategic intermediate in the synthesis of these probes, as its structure can be systematically modified to investigate structure-activity relationships and to optimize probe performance.

The fundamental mechanism of action for nitroimidazole-based hypoxia probes relies on the single-electron reduction of the nitro group by cellular reductases. In the presence of oxygen, this process is reversible. However, under hypoxic conditions, further reduction occurs, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules, effectively trapping the probe within the hypoxic cell. nih.govkoreascience.kr

The synthesis of these mechanistic probes from this compound allows for the precise placement of labels and other functional groups to study various aspects of this process. For example, isotopic labeling can be used to trace the metabolic fate of the probe, while the attachment of different linker and reporter groups can be used to investigate how these modifications affect the probe's distribution, clearance, and trapping efficiency.

A key example of a mechanistic probe derived from a nitroimidazole scaffold is pimonidazole (B1677889), which is widely used to detect and quantify tissue hypoxia in preclinical and clinical research. nih.gov While the synthesis of pimonidazole itself starts from 2-nitroimidazole (B3424786), the synthetic principles are directly applicable to the development of novel probes from this compound. The synthesis of such probes would involve the functionalization of the methanol group to attach a side chain that enhances the probe's solubility and pharmacokinetic properties.

The following table outlines a general synthetic strategy for developing a mechanistic probe for hypoxia based on this compound.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Activation of the hydroxyl group | Thionyl chloride or p-toluenesulfonyl chloride in the presence of a base | Convert the hydroxyl group into a good leaving group (e.g., chloride or tosylate). |

| 2 | Nucleophilic substitution | An amine-containing linker molecule | Attach a side chain to improve solubility and provide a point for further modification. |

| 3 | Conjugation to a reporter group | A fluorescent dye or a chelator for a radionuclide | Attach a detectable label for imaging or quantification. |

Through the systematic synthesis and evaluation of such probes, researchers can gain a deeper understanding of the mechanisms of hypoxia and develop more effective diagnostic and therapeutic agents.

Molecular Structure Reactivity and Structure Function Relationships in 4 Nitro 1h Imidazole 2 Methanol Chemistry

Correlations Between Substituent Effects and Chemical Reactivity

The chemical reactivity of the 4-nitroimidazole (B12731) scaffold is profoundly influenced by the electronic and steric nature of its substituents. The nitro group, being a powerful electron-withdrawing group, significantly modulates the properties of the entire molecule.

Computational studies on nitroimidazole derivatives have shown that electron-withdrawing substituents generally increase properties like ionization potential and electrophilicity while decreasing the basicity of the N3 atom in the imidazole (B134444) ring. rsc.org The primary sites of chemical reactivity are often located on the nitro group itself and the N3 atom of the imidazole ring. rsc.org The thermal decomposition of 4-nitroimidazole, for instance, is initiated by the cleavage of the C–NO2 bond, highlighting the nitro group's role as a reactive center. researchgate.net

The position of the nitro group is critical. In alkylation reactions of nitroimidazoles, the position of the nitro group dictates the regioselectivity of the reaction. For 4-nitroimidazole, alkylation is favored at the N-1 position. derpharmachemica.com This regioselectivity is attributed to the steric and electronic effects exerted by the nitro group on the imidazole ring. derpharmachemica.com The reactivity and yield of such reactions are also sensitive to conditions like temperature and the choice of base, with higher temperatures generally improving yields. researchgate.net

A computational analysis of various nitroimidazole derivatives elucidated the impact of different substituents on their physicochemical properties and reactivity. The findings indicate that the inductive effect of the nitro group, combined with substituents at other positions, causes significant alterations in the molecule's stability and reactivity profile. rsc.org

Mechanistic Studies of 4-Nitro-1H-imidazole-2-methanol's Interactions with Molecular Targets (e.g., Enzyme Active Sites)

The biological activity of nitroimidazoles, including this compound, is primarily dependent on the reductive bioactivation of the nitro group. These compounds generally act as prodrugs. nih.gov In anaerobic environments, such as those found in certain bacteria, protozoa, or hypoxic tumor cells, the nitro group undergoes reduction by nitroreductase enzymes. nih.govresearchgate.net This process generates reactive nitrogen species, including nitroso and hydroxylamine (B1172632) intermediates, as well as nitro-free radicals. nih.govniscpr.res.in These highly reactive intermediates can then covalently bind to and damage critical cellular macromolecules like DNA, proteins, and membranes, leading to cell death. nih.govresearchgate.netniscpr.res.in

Molecular docking and computational studies have been instrumental in elucidating the interactions of nitroimidazole derivatives with specific enzyme active sites. For example, studies on NADH-fumarate reductase, a potential drug target in parasites like Trypanosoma cruzi, have explored how nitroimidazole derivatives could act as inhibitors. nih.gov These studies model the intermolecular interactions between the compound and key amino acid residues in the enzyme's active site, identifying potential hydrogen bonds and hydrophobic interactions that could lead to inhibition. nih.gov

In silico studies of novel 4-nitroimidazole analogues have also been used to predict their binding modes with protein targets. researchgate.net For instance, the interaction of a synthesized 4-nitroimidazole derivative with putative protein targets in acute myeloid leukemia was investigated through docking studies, providing insights into the specific amino acid interactions that could be responsible for its potential activity. researchgate.net These mechanistic investigations at the molecular level are crucial for understanding the structure-function relationships that govern the compound's biological effects.

Influence of Nitro Group Position and Hydroxymethyl Moiety on Molecular Recognition

The specific positioning of the nitro group and the presence of the hydroxymethyl moiety are critical determinants of how this compound is recognized by and interacts with molecular targets.

Structure-Based Design Principles for Modulating Chemical Behavior

Modification of the Nitro Group's Environment: Since the reductive activation of the nitro group is essential for the activity of many nitroimidazoles, modulating its reduction potential is a key design strategy. nih.gov Introducing other substituents onto the imidazole ring can alter the electronic environment of the nitro group. Electron-donating groups could make the reduction more difficult, while additional electron-withdrawing groups could facilitate it. This allows for the fine-tuning of the compound's activation under specific physiological conditions, such as varying levels of hypoxia. rsc.org

Functionalization of the Hydroxymethyl Group: The hydroxymethyl group at C2 is a prime site for chemical modification to alter the molecule's properties. It can be esterified, etherified, or converted to other functional groups to change its polarity, lipophilicity, and hydrogen-bonding capacity. For example, converting the hydroxyl group to a carbamate (B1207046) has been explored in related nitroimidazole derivatives. Such modifications can improve cell permeability or introduce new interactions with a biological target.

Substitution at Other Ring Positions: Introducing various substituents at the vacant C5 position or the N1 nitrogen of the imidazole ring can significantly alter the molecule's steric and electronic properties. Studies on related nitroimidazoles show that adding different aryl or heterocyclic groups can lead to compounds with novel biological activities. researchgate.net This approach can be used to explore new chemical space and potentially discover derivatives with improved potency or different target profiles.

Computational and In Silico Modeling: The use of quantum-chemical descriptors, molecular docking, and molecular dynamics simulations are powerful tools in the rational design of new 4-nitroimidazole derivatives. rsc.orgnih.govresearchgate.net These methods allow for the in silico screening of virtual libraries of compounds, predicting their reactivity, stability, and binding affinity for specific targets before undertaking complex and costly synthesis. nih.gov This structure-based design approach accelerates the discovery of lead compounds with desired chemical behaviors.

Emerging Research Frontiers and Future Perspectives in 4 Nitro 1h Imidazole 2 Methanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of nitroimidazoles often involves harsh conditions and the use of hazardous reagents. chemicalbook.com Consequently, a major focus of current research is the development of greener and more sustainable synthetic methodologies.

Recent advancements include the exploration of biocatalytic methods employing nitroreductases (NTRs) for regioselective hydroxylation. These enzymes, sourced from organisms like E. coli or Bacillus species, facilitate the reduction of the nitro group to a hydroxylamine (B1172632) intermediate, which then undergoes rearrangement. While offering environmental advantages, the industrial scalability of this method faces challenges related to enzyme stability.

Another promising avenue is the use of phase transfer catalysis for N-alkylation reactions. researchgate.net This approach allows for the synthesis of N-alkyl-4-nitroimidazoles under mild, room temperature conditions with high regioselectivity and excellent yields. researchgate.net The use of solid-liquid phase transfer catalysts simplifies the work-up procedure, making it an attractive alternative to conventional methods that often require high temperatures. researchgate.net

Furthermore, the development of one-pot, multi-component reactions represents a significant step towards atom economy and process efficiency. researchgate.net For instance, a four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been described, which proceeds under solvent-free conditions. researchgate.net The use of reusable catalysts, such as ZSM-11 zeolite, in the synthesis of tetrasubstituted imidazoles further underscores the shift towards sustainable practices. rsc.org These zeolite-based catalysts have demonstrated high catalytic activity, low catalyst loading, and can be recycled multiple times without a significant loss in performance. rsc.org

Future research in this area will likely focus on refining these green methodologies, exploring new catalytic systems, and expanding the substrate scope to enable the synthesis of a wider array of 4-Nitro-1H-imidazole-2-methanol derivatives with improved environmental profiles.

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

Beyond its established roles, researchers are investigating the untapped reactivity of the this compound scaffold. The presence of multiple functional groups—the nitro group, the imidazole (B134444) ring, and the methanol (B129727) moiety—offers a rich platform for exploring novel chemical transformations.

The nitro group, a key feature of this compound class, is known to undergo reduction under hypoxic conditions, generating reactive intermediates. nih.gov This property is central to the biological activity of many nitroimidazole-based drugs. nih.gov Current research is delving deeper into the precise mechanisms of this reductive activation and exploring how modulation of the electronic and steric properties of the imidazole ring can influence this process.

Recent studies have also investigated the catalytic efficiency of heterocyclic compounds, including 4-nitroimidazole (B12731), in various chemical reactions. For example, 4-nitroimidazole has been studied for its catalytic role in peroxyoxalate chemiluminescence reactions. sigmaaldrich.com This suggests potential applications in analytical chemistry and diagnostics.

The imidazole core itself is a versatile ligand in coordination chemistry. The development of metal complexes involving this compound and its derivatives could lead to novel catalysts for a range of organic transformations. For instance, chiral Cu(II) complexes with imidazole-containing ligands have shown high catalytic activity in asymmetric Henry (nitro aldol) reactions. orgsyn.org

Future investigations are expected to focus on:

Unraveling the intricate details of the reductive activation of the nitro group.

Designing and synthesizing novel this compound-based ligands for asymmetric catalysis.

Exploring the potential of this scaffold in organocatalysis and photocatalysis.

Integration with Advanced Analytical Techniques for Real-Time Studies

The integration of advanced analytical techniques is proving instrumental in gaining unprecedented insights into the reaction dynamics and biological interactions of this compound. Real-time monitoring of synthetic reactions and biological processes allows for a deeper understanding of reaction mechanisms and kinetics.

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for the characterization of novel derivatives and the identification of impurities formed during synthesis. cbijournal.comresearchgate.net These techniques provide detailed structural information that is essential for establishing structure-activity relationships. researchgate.net

In the context of biological applications, techniques like electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize the radical intermediates generated during the reductive activation of the nitro group. This provides direct evidence for the proposed mechanism of action of nitroimidazole-based compounds.

Furthermore, advanced imaging techniques are being employed to visualize the distribution and localization of nitroimidazole derivatives in biological systems. For instance, pimonidazole (B1677889), a 2-nitroimidazole (B3424786) derivative, is used as a diagnostic marker for identifying hypoxic tumor cells. nih.gov The adducts formed by pimonidazole in hypoxic environments can be detected using immunohistochemistry, ELISA, and flow cytometry. nih.gov

The future in this domain points towards the increased use of in-situ spectroscopic techniques to monitor reactions as they occur, providing a wealth of data for mechanistic elucidation and process optimization. The development of novel molecular probes based on the this compound scaffold for real-time imaging of biological processes is also a promising area of research.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry has emerged as a powerful tool in the rational design and prediction of novel this compound derivatives with desired properties. Molecular modeling and quantum chemical calculations are being employed to predict the reactivity, stability, and biological activity of new compounds before their synthesis.

Computational studies can provide valuable insights into the electronic structure and conformational preferences of different derivatives, helping to explain observed reactivity patterns and guide the design of more potent analogues. For example, computational studies have been used to investigate the regioselectivity of N-alkylation reactions of nitroimidazoles, with the results showing good agreement with experimental observations. researchgate.netderpharmachemica.com

In the context of drug discovery, molecular docking and molecular dynamics simulations are used to predict the binding affinity of this compound derivatives to their biological targets. nih.gov These in silico methods can help to identify promising lead compounds and to optimize their interactions with the target protein. nih.gov For instance, molecular modeling has been instrumental in understanding the binding of nitroimidazole analogs to Trypanosoma cruzi nitroreductase (TcNTR). nih.gov

Future directions in this field include the use of machine learning and artificial intelligence to accelerate the discovery of new derivatives with enhanced properties. By training algorithms on existing experimental data, it may be possible to predict the activity of virtual compounds with a high degree of accuracy, thereby reducing the time and cost associated with drug development.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The interface between organic chemistry and chemical biology is a particularly fertile ground for innovation in the field of this compound. The synthesis of novel derivatives with specific biological activities is a key focus of this interdisciplinary research.

The nitroimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with applications in the treatment of bacterial, parasitic, and viral infections, as well as in cancer therapy. nih.gov Researchers are actively exploring the synthesis of new derivatives with improved efficacy and reduced side effects. For example, novel nitroimidazole derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

Chemical biology approaches are also being used to elucidate the mechanism of action of nitroimidazole-based drugs. By designing and synthesizing chemical probes based on the this compound structure, researchers can identify the cellular targets of these compounds and unravel the biochemical pathways they modulate.

The development of prodrugs is another important area of research at this interface. For instance, 2-haloethylamines have been evaluated as prodrugs of α-[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues, which act as radiosensitizers and bioreductively activated cytotoxins. nih.gov